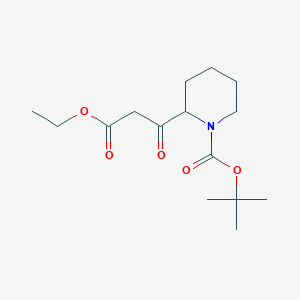

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate's synthesis involves multiple steps, starting from basic piperidine derivatives. For example, Thalluri et al. (2013) reported the synthesis of a related compound, Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), which is used in esterification, thioesterification, amidation reactions, and peptide synthesis, demonstrating the compound's utility in creating racemization-free products with high efficiency and minimal waste (Thalluri et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives have been extensively studied to understand their conformational flexibility and the role of hydrogen bonds in molecule packing within crystals. For instance, Kuleshova and Khrustalev (2000) explored the structures of hydroxy derivatives of hydropyridine, revealing significant insights into the influence of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing, which is relevant to understanding the structural characteristics of Ethyl 1-Boc-b-oxo-2-piperidinepropanoate (Kuleshova & Khrustalev, 2000).

Wissenschaftliche Forschungsanwendungen

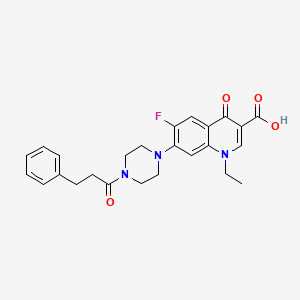

1. Enantioseparation in Pharmaceutical Compounds

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate plays a role in the enantioseparation of pharmaceutical compounds. Zhou et al. (2010) explored the enantioseparation of a basic active pharmaceutical ingredient (API) and its neutral intermediate using liquid chromatography with polysaccharide stationary phases. This process aids in the purity and quality control of pharmaceuticals (Zhou et al., 2010).

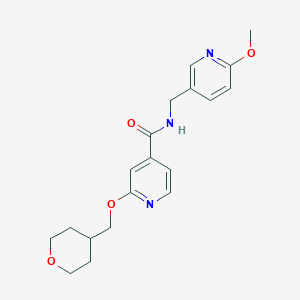

2. Synthesis of Novel N,N'-Ethylene-Bridged Derivatives

Yamato et al. (2000) reported the synthesis of novel N,N'-ethylene-bridged derivatives using ethyl 1-Boc-b-oxo-2-piperidinepropanoate. These derivatives have applications in modeling enzymes like Galactose Oxidase, showcasing the compound's relevance in enzyme studies and mimicry (Yamato et al., 2000).

3. Use in Peptide Synthesis

Thalluri et al. (2013) demonstrated the use of ethyl 1-Boc-b-oxo-2-piperidinepropanoate in peptide synthesis. The compound was used as a coupling reagent for esterification, thioesterification, and amidation reactions, highlighting its utility in the creation of complex biological molecules (Thalluri et al., 2013).

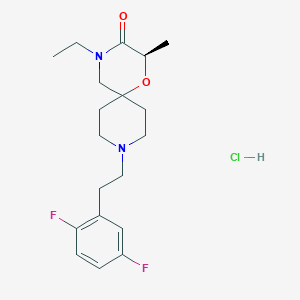

4. Chiral Synthesis of Protected Piperidine Derivatives

Lau et al. (2002) described a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives using ethyl 1-Boc-b-oxo-2-piperidinepropanoate. This research underlines the importance of the compound in facilitating stereoselective chemical reactions, crucial in the development of new drugs and chemicals (Lau et al., 2002).

Eigenschaften

IUPAC Name |

tert-butyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-5-20-13(18)10-12(17)11-8-6-7-9-16(11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLNDKCICAUPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-methyl-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2492071.png)

![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)

![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)

![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2492083.png)

![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)